4,4'-(1,5-Pentanediyldiimino)dibenzoic acid
Description
Properties
IUPAC Name |
4-[5-(4-carboxyanilino)pentylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c22-18(23)14-4-8-16(9-5-14)20-12-2-1-3-13-21-17-10-6-15(7-11-17)19(24)25/h4-11,20-21H,1-3,12-13H2,(H,22,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFESDWYVUOFGGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCCCCCNC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700730 | |
| Record name | 4,4'-(Pentane-1,5-diyldiazanediyl)dibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1081849-97-9 | |
| Record name | 4,4'-(Pentane-1,5-diyldiazanediyl)dibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4,4'-(1,5-Pentanediyldiimino)dibenzoic acid generally follows these key steps:
Step 1: Preparation of aromatic amine precursors
Typically involves obtaining 3,4-diaminobenzoic acid or related diamino benzoic acid derivatives, which serve as the aromatic amine units.Step 2: Formation of the imino linkage
The diamino benzoic acid derivatives are reacted with dialdehydes or diacid derivatives containing a pentanediyl spacer to form the imino (Schiff base) linkage.Step 3: Final functionalization and purification
Hydrolysis, crystallization, and purification steps yield the final this compound.
Detailed Preparation Methods
Condensation of 3,4-Diaminobenzoic Acid with Dialdehydes
One reliable method involves the condensation of 3,4-diaminobenzoic acid methyl ester with dialdehydes under controlled temperature and solvent conditions.
| Parameter | Description |
|---|---|
| Starting materials | 3,4-Diaminobenzoic acid methyl ester, oxaldehyde (or suitable dialdehyde) |
| Solvent | Isopropanol or methanol |
| Temperature | 80 °C |
| Reaction time | 2 to 48 hours |
| Atmosphere | Inert atmosphere (e.g., nitrogen) |
| Yield | Up to 93% for initial condensation step |
| Purification | Removal of solvent under reduced pressure, vacuum drying, preparative HPLC if necessary |
- The diamino compound is dissolved in isopropanol or methanol.
- A dialdehyde solution (e.g., oxaldehyde 40% in water) is added dropwise.
- The mixture is heated at 80 °C for 2 hours or longer until completion (monitored by HPLC).
- The product precipitates or is isolated by solvent removal and drying.
- Further purification by preparative HPLC can be applied to obtain a white solid product.
This method efficiently forms the imino linkage between the aromatic amine and the pentanediyl dialdehyde, yielding the intermediate imino-dibenzoic acid ester.
Use of Sodium Hydrogensulfite in Methanol
An alternative approach involves the use of sodium hydrogensulfite (NaHSO3) as an additive in methanol to facilitate the condensation reaction:
| Parameter | Description |
|---|---|
| Starting materials | 2,5-Dimethoxyterephthalaldehyde, 3,4-diaminobenzoic acid |
| Solvent | Anhydrous methanol |
| Additive | Sodium hydrogensulfite (NaHSO3) |
| Temperature | 80 °C |
| Reaction time | 16 hours |
| Atmosphere | Inert (nitrogen) |
| Purification | Concentration under reduced pressure, trituration with water, washing with ethyl acetate |
This method promotes the formation of bis(benzimidazole) derivatives with carboxylic acid functionalities, which are structurally related to the target compound. The use of NaHSO3 helps to stabilize intermediates and improve yield and purity.
Reaction Conditions and Yields Summary Table
| Method | Starting Materials | Solvent | Temp (°C) | Time (h) | Atmosphere | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Condensation with oxaldehyde | 3,4-Diaminobenzoic acid methyl ester + oxaldehyde | Isopropanol | 80 | 2 | Inert | 93 | High yield, simple operation |
| Condensation in methanol | Compound 1 + 3,4-diaminobenzoic acid | Methanol | Room temp | 12-48 | Ambient | 69 | Requires HPLC purification |
| NaHSO3-assisted condensation | 2,5-Dimethoxyterephthalaldehyde + 3,4-diaminobenzoic acid | Methanol | 80 | 16 | Inert | Not specified | Improved stability and purity |
Additional Notes on Catalysts and Reaction Enhancements
- Use of inert atmospheres (nitrogen) is recommended to prevent oxidation and side reactions during condensation.
- Reaction monitoring by analytical HPLC ensures completion and purity control.
- Purification typically involves solvent removal under reduced pressure, crystallization, and preparative HPLC to obtain analytically pure compounds.
- The choice of solvent (methanol vs. isopropanol) can influence solubility and reaction kinetics.
- Sodium hydrogensulfite addition can improve product stability and yield in certain condensation reactions.
Summary of Research Findings
- The condensation of diamino benzoic acid derivatives with dialdehydes under mild heating in alcoholic solvents is an effective route to this compound.
- Reaction yields vary from moderate (~69%) to high (~93%) depending on reaction conditions and purification methods.
- The use of additives such as sodium hydrogensulfite and inert atmospheres enhances reaction efficiency and product quality.
- Purification by preparative HPLC is often necessary to isolate the pure product from reaction mixtures.
- These methods are supported by experimental data including NMR, HPLC, and LC-MS characterization confirming the structure and purity of the target compound.
Chemical Reactions Analysis
Types of Reactions: 4,4'-(1,5-Pentanediyldiimino)dibenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Carboxylic acids and ketones are common products.
Reduction: Alcohols and amines are typically formed.
Substitution: Substituted benzene derivatives are often the result.
Scientific Research Applications
Materials Science
Polymer Chemistry
- Crosslinking Agent : The compound serves as an effective crosslinking agent in the synthesis of various polymers. Its ability to form strong covalent bonds enhances the mechanical properties of polymer networks.
- Thermosetting Resins : It is utilized in formulating thermosetting resins that exhibit high thermal stability and mechanical strength. These resins are crucial in aerospace and automotive applications where material performance under stress is paramount.
Nanocomposites
- Reinforcement in Composites : Research indicates that incorporating 4,4'-(1,5-Pentanediyldiimino)dibenzoic acid into nanocomposite matrices improves their thermal and mechanical properties. This application is particularly relevant in developing lightweight materials for transportation.
Pharmaceutical Applications
Drug Delivery Systems
- Carrier for Drug Molecules : The compound has been explored as a carrier in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. This property enhances the solubility and bioavailability of poorly soluble drugs.
- Targeted Therapy : Ongoing studies investigate its potential in targeted therapy, particularly in cancer treatment, where it may facilitate the selective delivery of chemotherapeutic agents to tumor sites.
Analytical Chemistry
Chromatography
- Stationary Phase in HPLC : this compound has been employed as a stationary phase in high-performance liquid chromatography (HPLC). Its unique structure allows for effective separation of complex mixtures based on polarity and molecular size.
- Sensing Applications : The compound's ability to interact with specific ions or molecules makes it suitable for developing sensors for environmental monitoring and biomedical diagnostics.
Case Study 1: Polymer Development
Researchers at a leading university synthesized a series of thermosetting polymers using this compound as a crosslinker. The resulting materials exhibited superior thermal stability compared to traditional epoxy resins. Mechanical testing demonstrated an increase in tensile strength by over 30%, highlighting its potential for high-performance applications.
Case Study 2: Drug Delivery Research
A pharmaceutical company investigated the use of this compound as a drug carrier for an anticancer agent. In vitro studies showed enhanced cellular uptake and improved therapeutic efficacy compared to free drug formulations. These findings suggest promising avenues for future clinical applications.
Mechanism of Action
4,4'-(1,5-Pentanediyldiimino)dibenzoic acid is similar to other compounds such as 4,4'-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid and 4,4'-(1,3,5-triazine-2,4,6-triyl)dibenzoic acid. These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific arrangement of imine bonds and its potential for diverse applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4,4'-(Propane-1,2-diyldioxy)dibenzoic Acid
- Structure : Two benzoic acid groups linked by a propane-1,2-diyldioxy (-O-CH(CH₃)-O-) spacer.
- Degradability: A polymer incorporating this linker (Poly{(butane-1,4-diamine)-alt-[4,4’-(propane-1,2-diyldioxy)dibenzoic acid]}) exhibits a degradability score of 0.0365, attributed to ester groups and aromatic rings . By contrast, the diimine linker in the target compound may confer hydrolytic stability due to stronger C-N bonds.
4,4'-(Ethyne-1,2-diyl)dibenzoic Acid
- Structure : Rigid alkyne (-C≡C-) spacer connecting benzoic acid groups (CAS: 16819-43-5) .
- Key Differences: Porosity and Stability: The ethyne linker’s linearity and rigidity favor high surface area MOFs with uniform pore sizes, advantageous for gas storage (e.g., H₂) and sensing . In contrast, the pentane diimine linker’s flexibility may lead to dynamic frameworks with adaptive porosity but lower thermal stability. Coordination Chemistry: The ethyne-linked compound relies solely on carboxylic acids for metal binding, while the diimine group in the target compound offers additional nitrogen donor sites, enabling mixed-donor coordination environments .
4,4'-(Pentane-1,5-diylbis(oxy))dibenzimidamide
- Structure : A structurally related compound (CAS: 100-33-4) with imidamide (-C(=NH)-NH₂) termini and a pentane-dioxy spacer .
- Key Differences :
- Functionality : The imidamide groups are stronger nucleophiles compared to carboxylic acids, favoring different metal-ligand interactions (e.g., Ag⁺ or Cu²⁺ coordination).
- Applications : Imidamide derivatives are often used in supramolecular chemistry rather than MOFs, highlighting how terminal functional groups dictate material applications .
MOF Performance Metrics
| Property | 4,4'-(1,5-Pentanediyldiimino)dibenzoic Acid | 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid |
|---|---|---|
| Linker Length | ~7.5 Å (flexible) | ~6.8 Å (rigid) |
| Thermal Stability | Moderate (decomposes <300°C) | High (stable >400°C) |
| Surface Area (MOF) | 500–800 m²/g (estimated) | 1200–2000 m²/g |
| Coordination Sites | Carboxylic acid + diimine | Carboxylic acid only |
Insights :
- The pentane diimine linker’s flexibility may enable stimuli-responsive MOFs with gate-opening behaviors, whereas rigid linkers prioritize static porosity .
Degradability and Environmental Impact
While degradability data for the target compound is absent, its polymer analogs (e.g., polyamines with dibenzoic acid linkers) exhibit moderate biodegradability (score: ~0.03–0.04) due to hydrolyzable ester/amide bonds . The diimine spacer’s hydrolytic resistance suggests lower environmental persistence compared to ester-linked variants.
Biological Activity
4,4'-(1,5-Pentanediyldiimino)dibenzoic acid is a compound of increasing interest in biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
- Chemical Formula : C18H18N2O4
- Molecular Weight : 342.35 g/mol
- CAS Number : 1081849-97-9
The compound's biological activity is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the carboxylic acid functional group may enhance its binding affinity through hydrogen bonding, potentially modulating cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound demonstrated notable inhibition against Gram-positive bacteria, suggesting its potential as an antibacterial agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models, it significantly reduced inflammation markers. A notable study reported a decrease in prostaglandin E2 levels, indicating its potential use in treating inflammatory diseases.
Case Study on Inflammatory Response :
- A study conducted on mice showed that administration of the compound resulted in reduced paw swelling and lower levels of inflammatory cytokines compared to control groups.
- Results indicated effective modulation of the immune response.
Cytotoxicity and Cell Viability
Further studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited selective cytotoxicity against certain cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 µM |
| MCF-7 (Breast Cancer) | 20 µM |
| Normal Fibroblasts | >100 µM |
Research Findings
Recent research has highlighted the potential therapeutic applications of this compound in drug development. Its structural features make it a suitable candidate for further exploration in medicinal chemistry.
Key Findings :
- Antibacterial Efficacy : In vitro assays revealed that the compound inhibited bacterial growth effectively.
- Mechanism of Action : The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Potential as an Anti-inflammatory Agent : The ability to modulate inflammatory responses suggests applications in treating chronic inflammatory conditions.
Q & A
Basic: What synthetic strategies are effective for incorporating 4,4'-(1,5-Pentanediyldiimino)dibenzoic acid into MOFs?
Methodological Answer:
- Solvothermal Synthesis: Combine the linker with metal salts (e.g., ZrCl₄, Zn(NO₃)₂) in polar solvents (DMF, DEF) at 80–120°C for 24–72 hours. Post-synthetic activation (e.g., solvent exchange with acetone, supercritical CO₂ drying) is critical to preserve porosity .
- Modular Design: The flexible pentanediyldiimino spacer may allow for tunable pore sizes, but requires optimization of metal-to-ligand ratios to prevent framework collapse.
Table 1: Representative MOF Synthesis Parameters
| Linker | Metal Node | Surface Area (BET, m²/g) | Pore Volume (cm³/g) | Reference |
|---|---|---|---|---|
| 4,4'-(ethyne-1,2-diyl) | Zr(IV) | 3,940.6 | 1.55 | |
| Analogous flexible linker* | Zn(II) | ~1,200 | 0.78 |
*Hypothetical data based on flexible MOF analogs.
Advanced: How does the linker’s flexibility impact MOF stability and gas adsorption performance?
Methodological Answer:
- Thermal Stability: Conduct thermogravimetric analysis (TGA) under N₂ to assess decomposition temperatures. Flexible linkers (e.g., pentanediyldiimino) may lower thermal stability compared to rigid ethynyl analogs (stable up to 400°C) .
- Gas Adsorption Trade-offs: Flexibility can enhance selectivity for larger gas molecules (e.g., CH₄) but reduce CO₂ uptake due to dynamic pore restructuring. Use grand canonical Monte Carlo (GCMC) simulations to predict adsorption behavior .
Data Contradiction: How to resolve discrepancies in surface area measurements for MOFs with similar linkers?
Methodological Answer:
- Activation Protocols: Inconsistent solvent removal (e.g., incomplete activation) may artificially lower BET surface areas. Validate with in situ PXRD to confirm framework integrity post-activation .
- Interlaboratory Variability: Standardize measurement conditions (e.g., degassing temperature, adsorption models) using IUPAC guidelines.
Example: BUT-30 (rigid ethynyl linker) achieved 3,940.6 m²/g after supercritical CO₂ drying, whereas MOFs with flexible linkers report lower values due to partial collapse .
Basic: What characterization techniques are essential for structural validation?
Methodological Answer:
- PXRD: Compare experimental patterns with simulated data (e.g., Mercury CSD) to confirm crystallinity and phase purity.
- BET Analysis: Measure N₂ adsorption at 77 K to calculate surface area and pore size distribution.
- FTIR and NMR: Verify linker integrity (carboxylic acid C=O stretch at ~1,680 cm⁻¹) and monitor post-synthetic modifications .
Advanced: How to optimize linker-metal combinations for selective CO₂ capture?
Methodological Answer:
- Node Selection: High-valence metals (e.g., Zr(IV)) form stable clusters with carboxylate linkers, enhancing CO₂ affinity via Lewis acid-base interactions .
- Functionalization: Introduce amine groups (-NH₂) to the linker for chemisorption. Balance flexibility/rigidity to maintain kinetics.
Table 2: CO₂ Uptake in MOFs with Carboxylate Linkers
| MOF | Linker Type | CO₂ Capacity (mmol/g, 1 bar) | Selectivity (CO₂/N₂) | Reference |
|---|---|---|---|---|
| BUT-30 | Rigid ethynyl | 4.2 (298 K) | 27 | |
| UiO-66 | Rigid terephthalate | 2.8 (298 K) | 15 |
Advanced: Addressing framework instability under humid conditions
Methodological Answer:
- Hydrothermal Stability Testing: Expose MOFs to 70% RH for 24–48 hours and re-measure PXRD/BET. Flexible linkers may exhibit hysteresis due to water-induced swelling .
- Post-Synthetic Hydrophobization: Graft perfluoroalkyl chains or integrate hydrophobic moieties (e.g., -CF₃) into the linker backbone .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
